molecular formula C11H8FNO2 B181269 8-Fluoro-2-methylquinoline-4-carboxylic acid CAS No. 288151-68-8

8-Fluoro-2-methylquinoline-4-carboxylic acid

Cat. No.: B181269
CAS No.: 288151-68-8
M. Wt: 205.18 g/mol
InChI Key: FJAJACPHCDNIBI-UHFFFAOYSA-N
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Description

8-Fluoro-2-methylquinoline-4-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H8FNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-methylquinoline-4-carboxylic acid typically involves the reaction of aniline derivatives with aldehydes or ketones, followed by cyclization and fluorination steps. One common method is the Doebner–Von Miller reaction, which combines aniline with an aldehyde and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids . Another approach involves the use of rare-earth metal catalysts in water under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation, ionic liquid media, and novel annulation partners has been explored to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, fluorinated quinolines are known to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition disrupts bacterial cell processes, leading to antimicrobial effects. Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

  • 7-Fluoro-2-methylquinoline-4-carboxylic acid
  • Gatifloxacin
  • Nadifloxacin
  • Delafloxacin
  • Levonadifloxacin

Comparison: 8-Fluoro-2-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit different levels of antimicrobial activity, enzyme inhibition, and potential therapeutic applications .

Properties

IUPAC Name

8-fluoro-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-6-5-8(11(14)15)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAJACPHCDNIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393609
Record name 8-fluoro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288151-68-8
Record name 8-fluoro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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